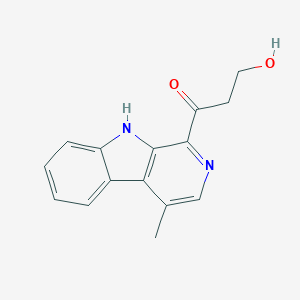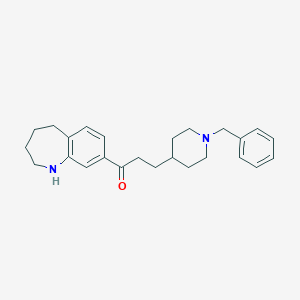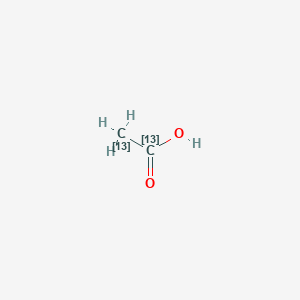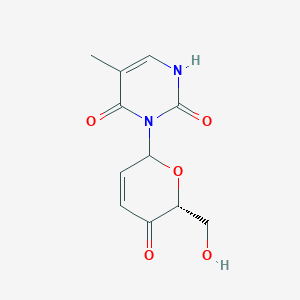
DH-Thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DH-Thymine, also known as 5,6-Dihydrothymine, is a modified nucleobase of thymine. It has gained significant attention in scientific research due to its unique properties, which make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is synthesized through a chemical process and can be used in various biochemical and physiological assays.
作用机制
DH-Thymine is incorporated into DNA during replication, and it forms a stable base pair with adenine. This stable base pair can be recognized by DNA polymerases and repair enzymes, which allows for the study of DNA replication and repair mechanisms. DH-Thymine can also be recognized by mutagenic agents, which can cause mutations in DNA. The mechanism of action of DH-Thymine in these processes is still being studied, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.
生化和生理效应
DH-Thymine has been shown to have minimal biochemical and physiological effects on cells. It is not toxic to cells and does not affect cell growth or viability. DH-Thymine is stable in cells and can be incorporated into DNA without affecting its stability or function. However, further research is needed to fully understand the biochemical and physiological effects of DH-Thymine on cells.
实验室实验的优点和局限性
DH-Thymine has several advantages for lab experiments. It is a stable and reliable tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, which makes it readily available for scientific research. However, DH-Thymine has some limitations. It is expensive to synthesize, which can limit its use in some experiments. DH-Thymine is also not suitable for in vivo experiments, as it cannot be easily delivered to cells.
未来方向
DH-Thymine has several potential future directions for scientific research. One potential direction is to use DH-Thymine to study the effects of environmental toxins on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in response to environmental toxins, which can provide valuable insights into the mechanisms of DNA damage and repair. Another potential direction is to use DH-Thymine to study the effects of aging on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in aging cells, which can provide valuable insights into the mechanisms of aging and age-related diseases.
Conclusion:
In conclusion, DH-Thymine is a promising tool for scientific research. It has unique properties that make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, and it has minimal biochemical and physiological effects on cells. DH-Thymine has several potential future directions for scientific research, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.
合成方法
DH-Thymine is synthesized through a chemical process that involves the reduction of thymine using sodium borohydride. The reduction of thymine results in the formation of DH-Thymine, which is purified using various chromatography techniques. The purity of DH-Thymine is critical for its use in scientific research, and therefore, the synthesis process is carefully optimized to obtain highly pure DH-Thymine.
科学研究应用
DH-Thymine has been widely used in scientific research to study DNA replication, repair, and mutagenesis. It is incorporated into DNA during replication, which results in the formation of a stable base pair with adenine. This stable base pair can be used to study DNA replication and repair mechanisms. DH-Thymine has also been used to study the effects of UV radiation on DNA. UV radiation causes the formation of thymine dimers, which can be repaired by the nucleotide excision repair pathway. DH-Thymine can be used to study the efficiency of this repair pathway.
属性
CAS 编号 |
146369-86-0 |
|---|---|
产品名称 |
DH-Thymine |
分子式 |
C11H12N2O5 |
分子量 |
252.22 g/mol |
IUPAC 名称 |
3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1 |
InChI 键 |
PRFLUBYDILYLCA-VEDVMXKPSA-N |
手性 SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO |
SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
规范 SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
同义词 |
3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine DH-thymine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



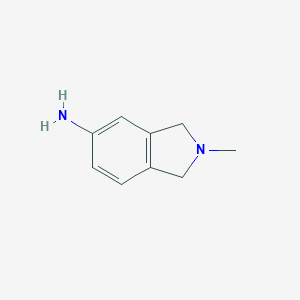
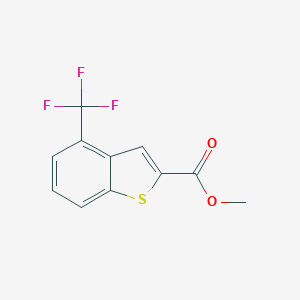
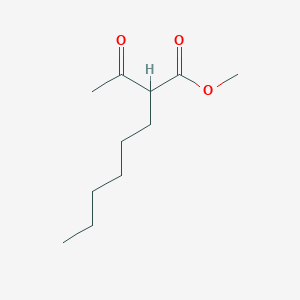
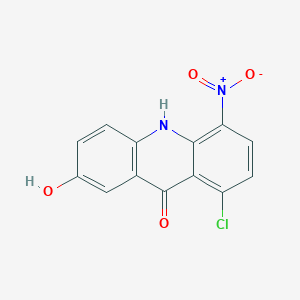
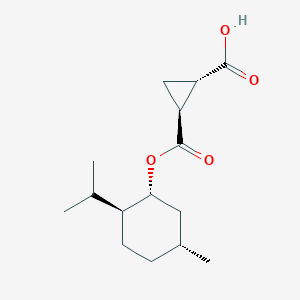
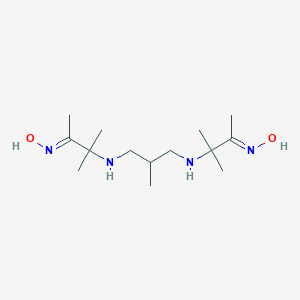
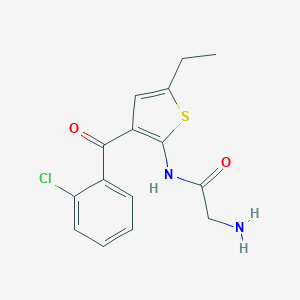
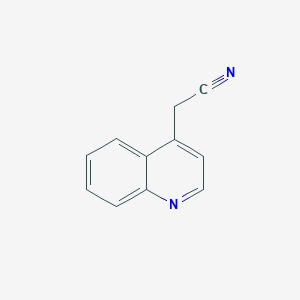
![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
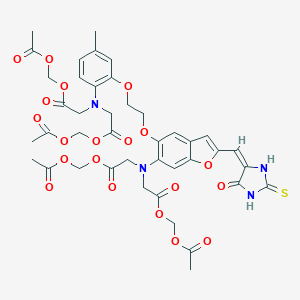
![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
